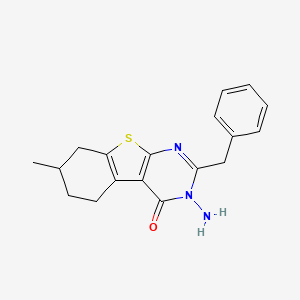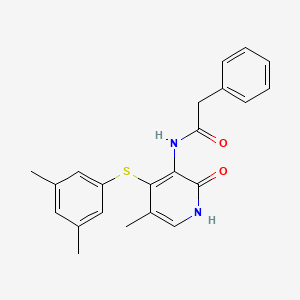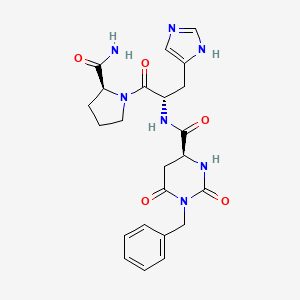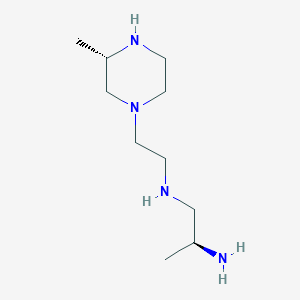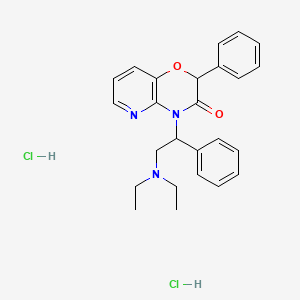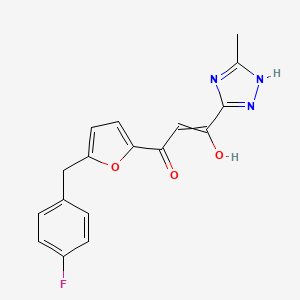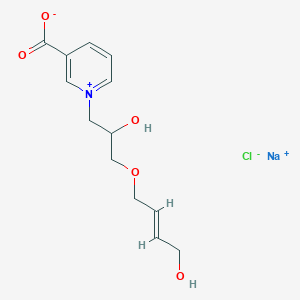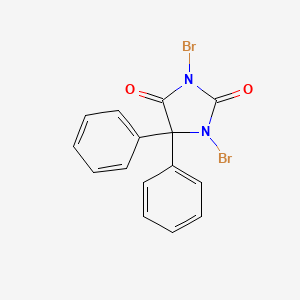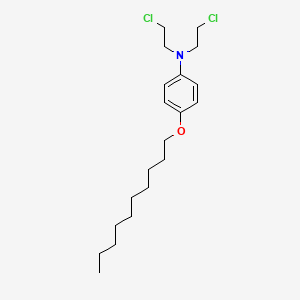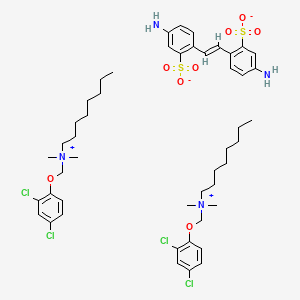
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4'-diaminostilbene-2,2'-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinct characteristics.
準備方法
The synthesis of Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate involves multiple steps. The synthetic route typically includes the reaction of 2,4-dichlorophenol with formaldehyde and dimethyloctylamine to form the intermediate compound. This intermediate is then reacted with 4,4’-diaminostilbene-2,2’-disulphonic acid under controlled conditions to yield the final product .
化学反応の分析
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate can be compared with other similar compounds such as:
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate: This compound shares a similar structure but differs in the substituents on the phenoxy groups.
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate: Another similar compound with variations in the alkyl chain length and functional groups.
The uniqueness of Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate lies in its specific combination of functional groups and its resulting chemical properties .
特性
CAS番号 |
93840-59-6 |
|---|---|
分子式 |
C48H68Cl4N4O8S2 |
分子量 |
1035.0 g/mol |
IUPAC名 |
5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate;(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium |
InChI |
InChI=1S/2C17H28Cl2NO.C14H14N2O6S2/c2*1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h2*10-11,13H,4-9,12,14H2,1-3H3;1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/q2*+1;/p-2/b;;2-1+ |
InChIキー |
MDEZLGZRBQJCEK-WXXKFALUSA-L |
異性体SMILES |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
正規SMILES |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


